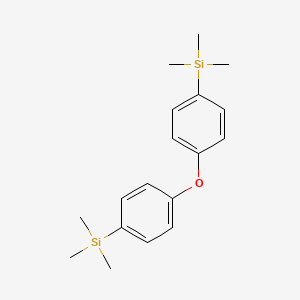
(Oxybis(4,1-phenylene))bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxybis(4,1-phenylene))bis(trimethylsilane) is an organosilicon compound with the molecular formula C18H26OSi2. It is characterized by the presence of two trimethylsilane groups attached to a central oxybis(4,1-phenylene) structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Oxybis(4,1-phenylene))bis(trimethylsilane) typically involves the reaction of 4-bromophenol with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a solvent like tetrahydrofuran and a temperature range of 50-60°C.
Industrial Production Methods
In an industrial setting, the production of (Oxybis(4,1-phenylene))bis(trimethylsilane) follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Oxybis(4,1-phenylene))bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trimethylsilane groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like diethyl ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkoxides or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Functionalized phenylene derivatives
Wissenschaftliche Forschungsanwendungen
(Oxybis(4,1-phenylene))bis(trimethylsilane) finds applications in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (Oxybis(4,1-phenylene))bis(trimethylsilane) involves its interaction with various molecular targets through its silane groups. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The pathways involved include nucleophilic substitution and coordination chemistry, which enable the compound to exert its effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Oxybis(4,1-phenylene))bis(dimethylsilanol)
- (Oxybis(2,1-phenylene))bis(trimethylsilane)
- (1,2-Phenylenebis(oxy))bis(trimethylsilane)
Uniqueness
(Oxybis(4,1-phenylene))bis(trimethylsilane) is unique due to its specific structural arrangement and the presence of trimethylsilane groups. This configuration imparts distinct chemical reactivity and stability, making it suitable for specialized applications in research and industry. Compared to similar compounds, it offers enhanced performance in terms of thermal stability and resistance to oxidation.
Eigenschaften
CAS-Nummer |
18055-71-5 |
|---|---|
Molekularformel |
C18H26OSi2 |
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
trimethyl-[4-(4-trimethylsilylphenoxy)phenyl]silane |
InChI |
InChI=1S/C18H26OSi2/c1-20(2,3)17-11-7-15(8-12-17)19-16-9-13-18(14-10-16)21(4,5)6/h7-14H,1-6H3 |
InChI-Schlüssel |
CAMQBWFQGHGPRL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




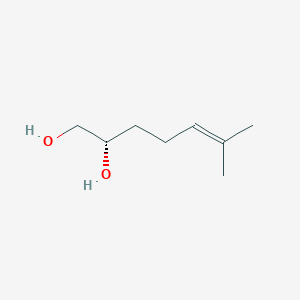

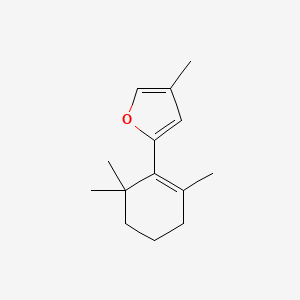
![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)

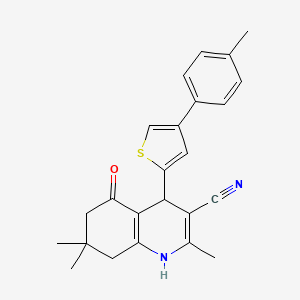
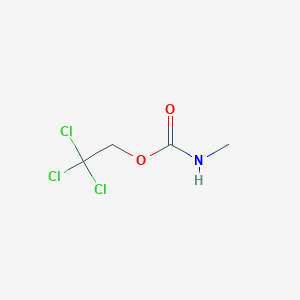
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)

![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)
